molecular formula C6H12FNO2 B13101307 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol

Cat. No.: B13101307
M. Wt: 149.16 g/mol
InChI Key: DQKZUKLPJVJMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s effects are mediated through its binding to the receptor, preventing the virus from attaching and entering the host cells.

Comparison with Similar Compounds

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

3-fluoro-5-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H12FNO2/c7-5-2-8-1-4(3-9)6(5)10/h4-6,8-10H,1-3H2

InChI Key

DQKZUKLPJVJMSG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)F)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.